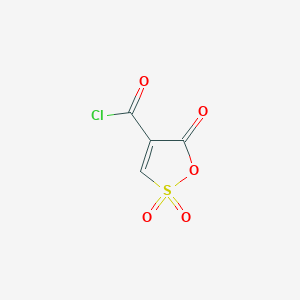
2,2,5-Trioxo-2,5-dihydro-1,2lambda~6~-oxathiole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) is a chemical compound with the molecular formula C4H3ClO4S It is known for its unique structure, which includes a 1,2-oxathiole ring fused with a carbonyl chloride group and a dioxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further use or research.
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted oxathioles.
Wissenschaftliche Forschungsanwendungen
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds and subsequent changes in molecular structure. These interactions can affect biological pathways and processes, making the compound a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-1,2-Oxathiole-4-carbonylchloride: Lacks the dioxide moiety, resulting in different reactivity and applications.
1,2-Oxathiolane-2,2-dioxide: A related compound with a different ring structure and properties.
Sulfonyl chlorides: Compounds with similar functional groups but different overall structures and reactivity.
Uniqueness
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) is unique due to its combination of a 1,2-oxathiole ring, a carbonyl chloride group, and a dioxide moiety. This unique structure imparts specific reactivity and properties that make it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
103625-58-7 |
|---|---|
Molekularformel |
C4HClO5S |
Molekulargewicht |
196.57 g/mol |
IUPAC-Name |
2,2,5-trioxooxathiole-4-carbonyl chloride |
InChI |
InChI=1S/C4HClO5S/c5-3(6)2-1-11(8,9)10-4(2)7/h1H |
InChI-Schlüssel |
QIWYCYIXIWZDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)OS1(=O)=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


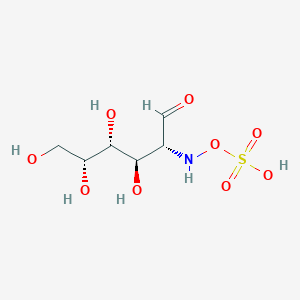
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
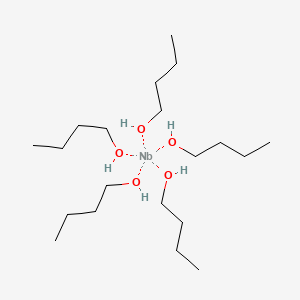
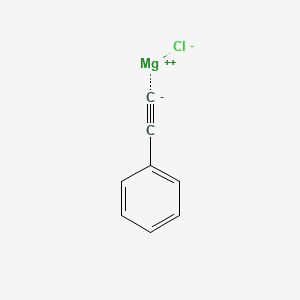
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
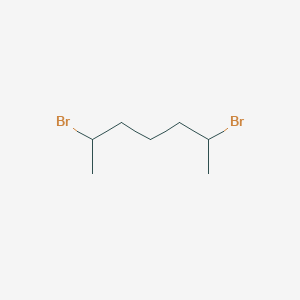

![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
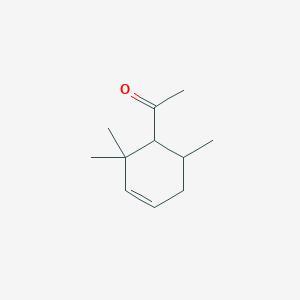
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)


